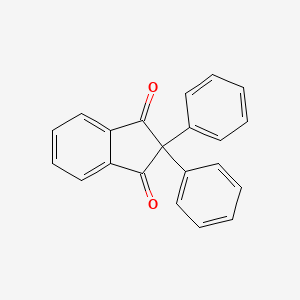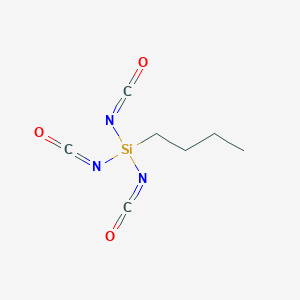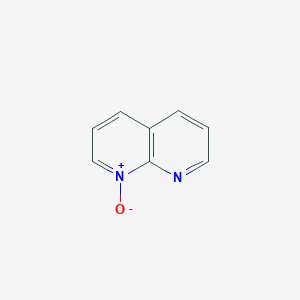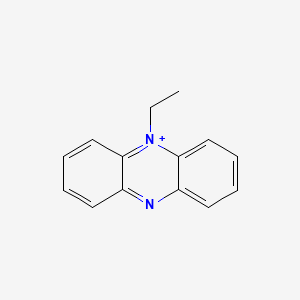
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide is a chemical compound with the molecular formula C12H10Cl2N2O It is a derivative of 1-Naphthaleneacetic acid, where the 6 and 7 positions on the naphthalene ring are substituted with chlorine atoms, and the carboxyl group is converted to a hydrazide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide typically involves the following steps:
Chlorination: 1-Naphthaleneacetic acid is chlorinated at the 6 and 7 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Hydrazide Formation: The dichlorinated product is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for chlorination and hydrazide formation, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Applications De Recherche Scientifique
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of agrochemicals or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: The parent compound without chlorine substitutions or hydrazide group.
6,7-Dichloro-1-naphthaleneacetic acid: Similar structure but without the hydrazide group.
1-Naphthaleneaceticacid, hydrazide: Lacks the chlorine substitutions.
Uniqueness
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide is unique due to the presence of both chlorine substitutions and the hydrazide group. This combination can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
25095-59-4 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O |
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
2-(6,7-dichloronaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-7-2-1-3-8(5-12(17)16-15)9(7)6-11(10)14/h1-4,6H,5,15H2,(H,16,17) |
Clé InChI |
KCOFJLPCMKRYTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C(=C1)CC(=O)NN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


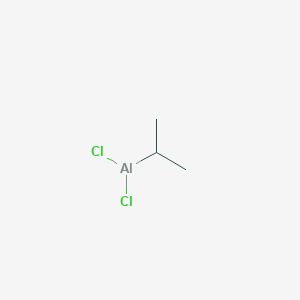
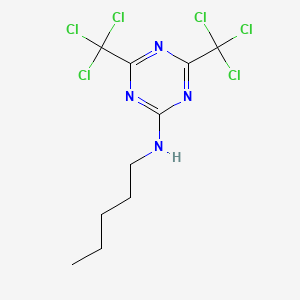
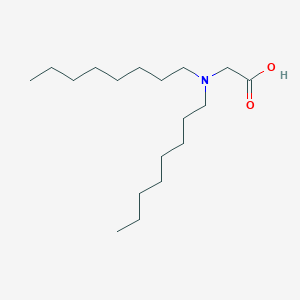
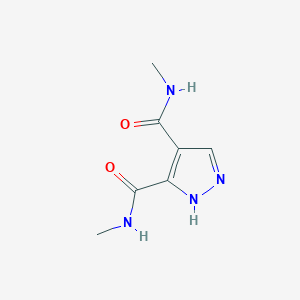
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
